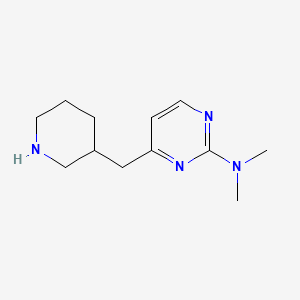![molecular formula C11H19NO3 B567060 1-Boc-6-hidroxi-1-azaspiro[3.3]heptano CAS No. 1363381-56-9](/img/structure/B567060.png)
1-Boc-6-hidroxi-1-azaspiro[3.3]heptano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is a spirocyclic compound with the molecular formula C11H19NO3. It is characterized by a spiro[3.3]heptane core, which is a bicyclic structure where two rings share a single atom. This compound is often used as a building block in organic synthesis and medicinal chemistry due to its unique structural features.
Aplicaciones Científicas De Investigación
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: It is used in the development of bioactive compounds and probes for biological studies.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: It finds applications in the production of fine chemicals and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with a suitable azaspiro compound, which undergoes a series of reactions including protection, cyclization, and deprotection steps to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .
Mecanismo De Acción
The mechanism by which 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to fit into binding sites and modulate the activity of these targets, leading to desired biological effects .
Comparación Con Compuestos Similares
1-Azaspiro[3.3]heptane: This compound shares the spiro[3.3]heptane core but lacks the Boc (tert-butoxycarbonyl) protecting group and the hydroxy functional group.
6-Oxa-1-azaspiro[3.3]heptane: This compound has an oxygen atom in place of one of the carbon atoms in the spirocyclic ring.
Uniqueness: 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is unique due to the presence of both the Boc protecting group and the hydroxy functional group. These features enhance its reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research .
Propiedades
IUPAC Name |
tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h8,13H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHBQKHQHYPPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130100 |
Source


|
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-19-1 |
Source


|
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B566977.png)

![6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B566981.png)





![furo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B566993.png)





